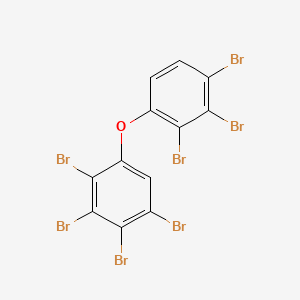

2,2',3,3',4,4',5-Heptabromodiphenyl ether

Vue d'ensemble

Description

2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether: is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various industrial applications due to their ability to inhibit the spread of fire. The chemical formula for 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether is C12H3Br7O , and it has a molecular weight of approximately 722.48 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether typically involves the bromination of diphenyl ether. The process includes the following steps:

Bromination Reaction: Diphenyl ether is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature and pressure conditions to ensure selective bromination.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether.

Industrial Production Methods: Industrial production of 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves:

Continuous Bromination: Large-scale reactors are used for the continuous bromination of diphenyl ether with bromine.

Separation and Purification: The product is separated from the reaction mixture and purified using industrial-scale techniques such as distillation and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions: 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form brominated phenols and other oxidation products.

Reduction: Reduction reactions can lead to the formation of lower brominated diphenyl ethers.

Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions, often in the presence of a solvent like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation Products: Brominated phenols and quinones.

Reduction Products: Lower brominated diphenyl ethers.

Substitution Products: Compounds with substituted functional groups replacing bromine atoms.

Applications De Recherche Scientifique

Environmental Studies

Heptabromodiphenyl ether is extensively studied for its environmental impact due to its persistence and potential for bioaccumulation. Research focuses on:

- Bioaccumulation Potential : Studies have shown that heptabromodiphenyl ether can accumulate in the adipose tissues of animals, raising concerns about its long-term ecological effects .

- Environmental Monitoring : The compound serves as a standard in analytical methods for detecting PBDEs in environmental samples. Its presence in various ecosystems can indicate contamination levels and inform regulatory measures.

Toxicology

Research into the toxicological effects of heptabromodiphenyl ether has revealed significant insights:

- Liver Toxicity : A study involving Wistar rats exposed to PBDE mixtures demonstrated changes in liver gene expression linked to metabolic diseases and cancer susceptibility . This highlights the potential health risks associated with exposure to this compound.

- Endocrine Disruption : Heptabromodiphenyl ether has been implicated in endocrine disruption, which can lead to various health issues including thyroid dysfunction and metabolic disorders .

Analytical Chemistry

In analytical chemistry, heptabromodiphenyl ether is utilized as a reference material:

- Detection and Quantification : It is used in laboratory settings to develop methods for quantifying PBDEs in biological and environmental samples. Its defined concentration allows for accurate calibration in mass spectrometry and chromatography techniques .

Material Science

The flame-retardant properties of heptabromodiphenyl ether make it a subject of interest in material science:

- Development of Safer Flame Retardants : Researchers are investigating modifications to heptabromodiphenyl ether to improve its safety profile while maintaining its effectiveness as a flame retardant. This includes exploring alternative formulations that reduce toxicity while enhancing performance.

Case Study 1: Toxicological Assessment

In a study assessing the toxicological effects of PBDE mixtures on rat models, significant liver gene expression changes were observed. The research indicated that prolonged exposure led to liver hypertrophy and alterations in lipid metabolism pathways, suggesting potential risks for metabolic diseases .

Case Study 2: Epidemiological Study on Thyroid Cancer

A nested case-control study linked exposure to PBDEs with increased risks of thyroid cancer among military personnel. The findings suggested that higher serum concentrations of specific PBDE congeners correlated with elevated thyroid disease incidence, emphasizing the need for further investigation into the health implications of these compounds .

Mécanisme D'action

The mechanism of action of 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether involves its interaction with biological molecules and pathways. The compound can bind to and disrupt the function of hormone receptors, leading to endocrine disruption. It can also induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids .

Comparaison Avec Des Composés Similaires

- 2,2’,4,4’,5,5’-Hexabromodiphenyl ether

- 2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether

- 2,2’,3,4,4’,5,6-Heptabromodiphenyl ether

Comparison:

- 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects.

- 2,2’,4,4’,5,5’-Hexabromodiphenyl ether has fewer bromine atoms, which may result in different chemical and biological properties.

- 2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether and 2,2’,3,4,4’,5,6-Heptabromodiphenyl ether have different bromination patterns, affecting their stability and reactivity.

By understanding the unique properties and applications of 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether, researchers can better assess its impact on the environment and human health.

Activité Biologique

2,2',3,3',4,4',5-Heptabromodiphenyl ether (often referred to as BDE-183) is a member of the polybrominated diphenyl ethers (PBDEs) family, widely used as a flame retardant in various materials. This compound has garnered attention due to its significant biological activities and potential toxicological effects. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.

- Chemical Formula : C₁₂H₃Br₇O

- Molecular Weight : 722.48 g/mol

- Bromine Atoms : 7

The presence of multiple bromine atoms contributes to its effectiveness as a flame retardant but also raises concerns regarding its environmental persistence and toxicity.

Biological Activities

Research indicates that BDE-183 exhibits several biological activities that can adversely affect human health and the environment:

- Endocrine Disruption : BDE-183 has been linked to endocrine disruption, particularly affecting thyroid hormone levels. Studies have shown that exposure to PBDEs can interfere with the synthesis and metabolism of thyroid hormones, which are crucial for metabolic regulation and development in both humans and animals .

- Neurotoxicity : Evidence suggests that BDE-183 may have neurotoxic effects. Animal studies indicate that exposure during critical developmental periods can lead to long-term cognitive deficits and behavioral changes .

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on various cell lines. For instance, exposure to BDE-183 resulted in significant cell death in certain cancer cell lines, raising concerns about its potential carcinogenicity.

- Reproductive Toxicity : Research has highlighted reproductive toxicity associated with PBDE exposure. For example, studies on Wistar Han rats showed alterations in reproductive parameters following exposure during gestation and lactation .

Data Table: Summary of Biological Effects

Case Study 1: Developmental Neurotoxicity

A study investigated the effects of PBDEs on offspring from Wistar Han dams exposed to a mixture containing BDE-183 during gestation. The results indicated significant alterations in gene expression related to neurodevelopment, suggesting that prenatal exposure could lead to lasting neurobehavioral changes in offspring .

Case Study 2: Thyroid Hormone Disruption

In a nested case-control study, researchers found a correlation between increased serum levels of PBDEs (including BDE-183) and altered thyroid hormone levels in humans. This study underscored the potential for PBDEs to disrupt endocrine function even at low environmental concentrations .

Propriétés

IUPAC Name |

1,2,3,4-tetrabromo-5-(2,3,4-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7O/c13-4-1-2-6(10(17)8(4)15)20-7-3-5(14)9(16)12(19)11(7)18/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPNCMQTNWLTHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879969 | |

| Record name | BDE-170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327185-13-7 | |

| Record name | 2,2',3,3',4,4',5-Heptabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327185137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5-HEPTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18JW9IML0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.